molecular formula C14H23Cl3N2O2 B3017257 1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1189939-90-9

1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B3017257
CAS No.: 1189939-90-9
M. Wt: 357.7
InChI Key: XVMZUEDEGKYLCO-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. This compound is characterized by the presence of a chlorinated phenoxy group, a piperazine ring, and a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 4-methylphenol to form 4-chloro-3-methylphenol. This intermediate is then reacted with epichlorohydrin to form 1-(4-chloro-3-methylphenoxy)-2,3-epoxypropane.

    Nucleophilic Substitution: The epoxy intermediate undergoes nucleophilic substitution with piperazine to form 1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-one.

    Reduction: Formation of 1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors, enzymes, or other proteins in biological systems.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenoxy)-3-(piperazin-1-yl)propan-2-ol: Lacks the methyl group on the phenoxy ring.

    1-(4-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol: Lacks the chlorine atom on the phenoxy ring.

    1-(4-Chloro-3-methylphenoxy)-2-propanol: Lacks the piperazine ring.

Uniqueness

1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is unique due to the presence of both the chlorinated phenoxy group and the piperazine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2.2ClH/c1-11-8-13(2-3-14(11)15)19-10-12(18)9-17-6-4-16-5-7-17;;/h2-3,8,12,16,18H,4-7,9-10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMZUEDEGKYLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCNCC2)O)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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